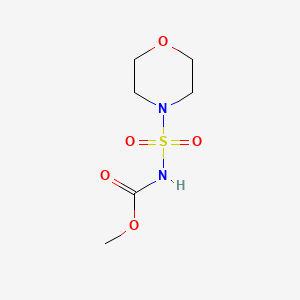
Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester is a chemical compound with the molecular formula C6H12N2O5S It is known for its unique structure, which includes a morpholine ring and a sulfonyl group attached to the carbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-morpholinylsulfonyl)-, methyl ester typically involves the reaction of morpholine with a sulfonyl chloride, followed by the introduction of a carbamic acid ester group. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of Morpholine with Sulfonyl Chloride: Morpholine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form the corresponding sulfonamide.
Introduction of Carbamic Acid Ester Group: The sulfonamide is then reacted with methyl chloroformate to introduce the carbamic acid ester group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted carbamic acid esters.
Scientific Research Applications
Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (4-morpholinylsulfonyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. Additionally, the morpholine ring may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid,[(4-morpholinylsulfonyl)methyl]-, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
Carbamic acid, (4-(4-morpholinylsulfonyl)phenyl)-, ethyl ester: Contains a phenyl group in addition to the morpholinylsulfonyl group.
Uniqueness
Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester is unique due to its specific combination of the morpholine ring and sulfonyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
503310-65-4 |
|---|---|
Molecular Formula |
C6H12N2O5S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
methyl N-morpholin-4-ylsulfonylcarbamate |
InChI |
InChI=1S/C6H12N2O5S/c1-12-6(9)7-14(10,11)8-2-4-13-5-3-8/h2-5H2,1H3,(H,7,9) |
InChI Key |
OQPNZQNQXSFBOD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NS(=O)(=O)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


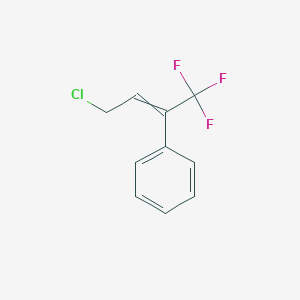
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
![N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12588266.png)
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)
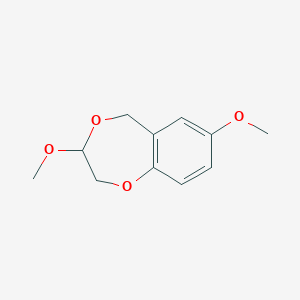
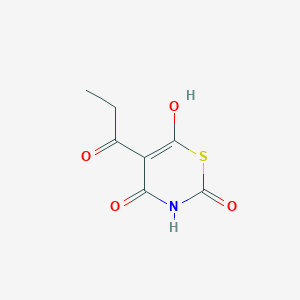
![N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea](/img/structure/B12588299.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)
![Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B12588310.png)
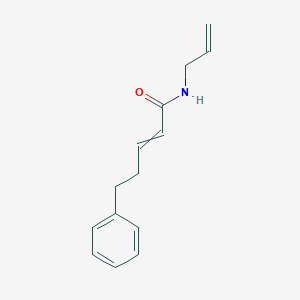

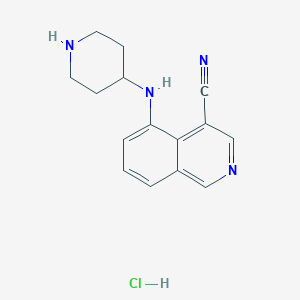
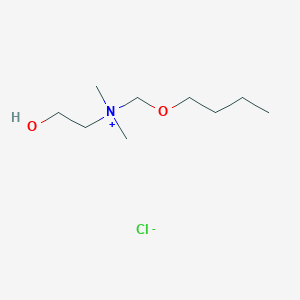
![Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12588335.png)
